molecular formula C18H19ClN2O3 B2897254 N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034447-25-9

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2897254
CAS No.: 2034447-25-9
M. Wt: 346.81
InChI Key: GWKJKXJMEOJYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This carboxamide compound features a pyridine core substituted with a tetrahydropyranyl (oxan-4-yl) ether group, linked via a carboxamide bridge to a chlorinated and methylated aniline ring system. This specific molecular architecture is designed for targeted biological activity, drawing from the known utility of pyridine-carboxamide derivatives as key scaffolds in developing enzyme inhibitors and receptor modulators . The structural motif of a twisted conformation between the pyridine and benzene rings, common in such molecules, can be critical for its interaction with biological targets . Pyridine carboxamide compounds are extensively investigated for their potential to inhibit specific protein functions, such as sodium channels (e.g., Nav1.8) implicated in pain signaling, or other disease-relevant enzymes . The incorporation of the 6-(oxan-4-yloxy) group is a strategic modification to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, and to explore hydrogen-bonding interactions within active sites . Researchers value this compound for probing disease mechanisms and as a starting point for developing novel therapeutic agents. It is supplied as a high-purity material for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-2-4-14(19)10-16(12)21-18(22)13-3-5-17(20-11-13)24-15-6-8-23-9-7-15/h2-5,10-11,15H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJKXJMEOJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylbenzoic acid, tetrahydro-2H-pyran-4-ol, and nicotinoyl chloride.

    Esterification: The first step involves the esterification of 5-chloro-2-methylbenzoic acid with tetrahydro-2H-pyran-4-ol in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.

    Amidation: The ester is then subjected to amidation with nicotinoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carboxamide derivatives are widely explored as inhibitors of biological targets, particularly in agrochemical contexts. lists numerous structurally related compounds classified as complex II (succinate dehydrogenase) inhibitors, a common target for fungicides . Below is a detailed comparison of the target compound with its analogs:

Structural and Functional Comparison

Compound Name (Identifier) Pyridine Substituents Amide Substituent Key Structural Differences Potential Implications
Target Compound 6-(oxan-4-yloxy) 5-chloro-2-methylphenyl Unique tetrahydropyran ether at C6 Enhanced solubility or membrane penetration due to oxane’s polarity
A.3.29 (N-[2-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide) Pyrazole-4-carboxamide core (divergent scaffold) 2-chloro-4-(trifluoromethyl)phenoxy-phenyl Pyrazole vs. pyridine core; trifluoromethyl group Broader-spectrum activity but possible increased metabolic instability
A.3.32 (2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide) 2-(difluoromethyl) 1,1,3-trimethylindan-4-yl Difluoromethyl at C2; bulky indan substituent Improved binding affinity via hydrophobic interactions; steric effects may limit uptake
A.3.35 (2-(difluoromethyl)-N-[(3R)-3-ethyl-1,1-dimethyl-indan-4-yl]pyridine-3-carboxamide) 2-(difluoromethyl) Chiral (R)-3-ethyl-1,1-dimethylindan-4-yl Stereospecific indan substitution Potential enantioselective activity; improved target specificity
Fluopyram (A.3.7) 3-(trifluoromethyl) 2-(3-chloro-5-trifluoromethylpyridin-2-yloxy)phenyl Trifluoromethyl at C3; pyridinyloxy linkage High systemic mobility but environmental persistence concerns

Key Observations:

Core Modifications : While the target compound retains the pyridine-3-carboxamide scaffold, analogs like A.3.29 replace the pyridine with a pyrazole ring, altering electronic properties and binding kinetics .

Substituent Effects: Oxan-4-yloxy group: The tetrahydropyran ether in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., indan in A.3.32) .

Stereochemistry : Chiral analogs (e.g., A.3.35) demonstrate the importance of stereochemistry in efficacy, a feature absent in the target compound but relevant for future derivatization .

Research Findings and Data Gaps

While the provided evidence highlights structural diversity among pyridine-3-carboxamide inhibitors, explicit data on the target compound’s bioactivity, pharmacokinetics, or environmental impact are absent. For example:

  • Binding Affinity: No IC₅₀ values or enzymatic assays are cited for the target compound, unlike commercial analogs like fluopyram (A.3.7), which has well-documented efficacy .
  • Solubility and Stability : The oxan-4-yloxy group’s influence on solubility remains theoretical; experimental data (e.g., logP, aqueous solubility) are needed for validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of structurally related pyridine-carboxamide derivatives typically involves sequential coupling reactions. For example:

Core Formation : A pyridine ring is functionalized with oxan-4-yloxy at position 6 via nucleophilic aromatic substitution (NAS) using oxan-4-ol under basic conditions (e.g., NaH in DMF at 80°C) .

Carboxamide Coupling : The 5-chloro-2-methylphenyl group is introduced via amide bond formation. This step often employs coupling agents like EDCI/HOBt in dichloromethane, with reaction monitoring via TLC or HPLC to ensure completion .

  • Optimization : Yield improvements (≥75%) are achieved by controlling moisture-sensitive steps and using excess oxan-4-ol (1.5 eq) during NAS .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for analogs like N-(2-fluorophenyl)pyrimidine derivatives .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic signals, e.g., oxan-4-yloxy protons (δ 3.5–4.0 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular formula (e.g., C₁₉H₂₀ClN₂O₃ requires m/z 371.1163) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays, noting IC₅₀ values .

Advanced Research Questions

Q. How do substitution patterns (e.g., oxan-4-yloxy vs. cyclopropoxy) influence target binding affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., oxolan-3-yloxy vs. oxan-4-yloxy) using isothermal titration calorimetry (ITC) to quantify binding to targets like bacterial topoisomerases.
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess how oxan-4-yloxy’s tetrahydropyran ring enhances hydrophobic interactions vs. smaller substituents .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent purity). For example, discrepancies in kinase inhibition may arise from DMSO concentration variations (>1% reduces activity) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may interfere with assays .

Q. What strategies improve the compound’s stability in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • pH Optimization : Maintain pH 6.5–7.5 to minimize hydrolysis of the carboxamide group.
  • Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • QSAR Models : Train models using descriptors like logP (optimal 2–3) and polar surface area (<90 Ų).
  • BBB Predictor Tools : Use SwissADME to prioritize derivatives with predicted BBB permeability >0.5 .

Q. What experimental approaches identify the compound’s primary biological targets?

  • Methodological Answer :

  • Chemical Proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog to pull down binding partners from cell lysates .
  • CRISPR-Cas9 Knockout Screens : Validate target relevance by correlating gene knockouts with reduced compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.